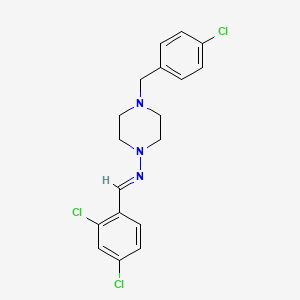

![molecular formula C20H24N2O3 B5516177 N-[(1S)-2-amino-2-oxo-1-phenylethyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5516177.png)

N-[(1S)-2-amino-2-oxo-1-phenylethyl]-3-(3-hydroxy-3-methylbutyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of analogues related to benzamides, including compounds with structures similar to the target molecule, involves various chemical reactions. For instance, modifications in the structure, such as acylation, alkylation, and insertion of methylene groups, can significantly affect the compound's activity and properties. These synthetic pathways provide insights into the versatility and complexity of creating benzamide derivatives (Clark & Davenport, 1987).

Molecular Structure Analysis

Understanding the molecular structure of benzamide derivatives is crucial for predicting their behavior in biological systems and their interactions with other molecules. X-ray crystallography and spectroscopic techniques, such as NMR and IR spectroscopy, are instrumental in characterizing these compounds. These analyses reveal the spatial arrangement of atoms within the molecule and the presence of functional groups that determine its reactivity and properties (Guirado et al., 2002).

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions, including hydrolysis, reduction, and cyclization, leading to a wide range of pharmacological activities. The specific chemical reactions these compounds participate in can significantly influence their biological activity, such as antimicrobial and anticonvulsant effects (Ertan et al., 2007; Abbasi et al., 2014).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, melting point, and crystal structure, are determined by their molecular structure. Techniques like X-ray diffraction analysis provide detailed information on the crystal packing, hydrogen bonding patterns, and overall stability of the compound. These physical properties play a critical role in the compound's applications and effectiveness in various fields (Saeed et al., 2020).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group behavior, are essential for understanding how benzamide derivatives interact with other molecules. Studies on these compounds highlight the importance of functional groups, such as amides, ethers, and halogens, in determining their reactivity and potential applications in medicinal chemistry and other areas (Karai et al., 2018).

Scientific Research Applications

Anticonvulsant Activity

Research on analogues of 4-amino-N-(1-phenylethyl)benzamide, closely related to the chemical structure , has demonstrated potential anticonvulsant activities. These studies explore the relationship between structural modifications and anticonvulsant potency, highlighting the compound's relevance in developing treatments for convulsive disorders. The alterations in the amino and phenylethyl groups of such compounds affect their anticonvulsant efficacy, pointing towards a nuanced approach to drug design in this therapeutic area (Clark & Davenport, 1987).

Histone Deacetylase Inhibition

In the realm of cancer research, derivatives similar to N-[(1S)-2-amino-2-oxo-1-phenylethyl]-3-(3-hydroxy-3-methylbutyl)benzamide have been investigated for their role as histone deacetylase (HDAC) inhibitors. Specifically, compounds like N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide have shown promise as orally bioavailable, isotype-selective HDAC inhibitors, impacting cancer cell proliferation, apoptosis, and offering potential as anticancer drugs. Such studies underscore the compound's potential application in targeted cancer therapies (Zhou et al., 2008).

Bactericidal Activity

The bactericidal properties of benzamide derivatives, including those structurally related to this compound, have been explored against resistant bacterial strains such as MRSA. These compounds' ability to inhibit nitric oxide production and their potent bactericidal effects against various microbial strains position them as potential candidates for developing new antibacterial agents, addressing the growing concern of antibiotic resistance (Zadrazilova et al., 2015).

Chemical Synthesis and Material Science

Benzamide derivatives serve as critical intermediates and reactants in the synthesis of complex organic molecules and materials. Studies have focused on the chemoselective N-benzoylation of aminophenols and the synthesis of polyamide and polyimide nanostructures, demonstrating the compound's versatility in creating materials with potential applications in electronics, coatings, and advanced polymers. These research efforts highlight the importance of such compounds in the development of new materials and the fine-tuning of their physical properties for specific applications (Singh et al., 2017; Mallakpour & Zadehnazari, 2013).

properties

IUPAC Name |

N-[(1S)-2-amino-2-oxo-1-phenylethyl]-3-(3-hydroxy-3-methylbutyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3/c1-20(2,25)12-11-14-7-6-10-16(13-14)19(24)22-17(18(21)23)15-8-4-3-5-9-15/h3-10,13,17,25H,11-12H2,1-2H3,(H2,21,23)(H,22,24)/t17-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVZYTINSDCWPBY-KRWDZBQOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC1=CC(=CC=C1)C(=O)NC(C2=CC=CC=C2)C(=O)N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CCC1=CC(=CC=C1)C(=O)N[C@@H](C2=CC=CC=C2)C(=O)N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-nitrobenzyl)thio]pyridine](/img/structure/B5516100.png)

![N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}-3-methylbutanamide](/img/structure/B5516115.png)

![8-methyl-4-phenyl-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B5516137.png)

![2-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-pyrrolidinyl}-1-methyl-1H-benzimidazole](/img/structure/B5516142.png)

![N-{2-[3-(4-chlorophenyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]ethyl}acetamide](/img/structure/B5516148.png)

![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-2-phenylacetamide](/img/structure/B5516152.png)

![1-[4-(3-hydroxy-3-methylbutyl)benzyl]-4-(3-pyridinyl)-4-piperidinol](/img/structure/B5516157.png)

![N-[2-(1,3-benzodioxol-5-yl)ethyl]-1-tert-butyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5516162.png)

![N-[2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(4-methyl-1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5516167.png)

![2-methyl-8-(2-phenoxybenzoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5516175.png)

![2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]-N-(2-phenylethyl)acetamide](/img/structure/B5516184.png)